

Application of Diazaborine Chemistry in Bioorthogonal Labeling

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Compound of Interest

Compound Name: Diazaborine

Cat. No.: B1670401

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Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] These reactions are characterized by high selectivity, efficiency, and biocompatibility, making them invaluable tools for in vivo labeling, imaging, and drug delivery.[2] Among the expanding toolbox of bioorthogonal reactions, the formation of **diazaborines** (DABs) through the condensation of ortho-carbonyl substituted phenylboronic acids and α -nucleophiles, particularly sulfonyl hydrazides (SHz), has emerged as a promising strategy.[3][4][5][6][7] This "sulfonyl-**diazaborine** 'click' chemistry" offers rapid and quantitative conjugation at physiological pH, demonstrating high stability and efficacy in complex biological environments.[3][4][6]

These application notes provide an overview of the principles, quantitative data, and experimental protocols for utilizing **diazaborine** chemistry in bioorthogonal applications, targeted towards researchers, scientists, and professionals in drug development.

Principle of the Reaction

The core of this bioorthogonal strategy is the rapid and stable formation of a **diazaborine** conjugate from the reaction of an ortho-carbonyl phenylboronic acid (such as 2-formylphenylboronic acid, 2FPBA) with a sulfonyl hydrazide.[3][4][5] This reaction proceeds efficiently in aqueous media at physiological pH and is characterized by its high rate and quantitative conversion even at low micromolar concentrations.[3][4][6] The resulting sulfonyl-

DAB conjugate is highly stable, making it suitable for a range of in vitro and in vivo applications. [3]

Quantitative Data Summary

The sulfonyl-**diazaborine** ligation exhibits favorable kinetics and stability, making it a robust bioorthogonal reaction. The following table summarizes key quantitative data reported for this chemistry.

Parameter	Value	Conditions	Source
Second-order rate constant (k_2)	$> 10^3 \text{ M}^{-1}\text{s}^{-1}$	Physiological pH	[3][4][6]
Reaction Concentration	Low micromolar (~20 μM)	PBS (pH 7.4)	[3]
Conversion	Quantitative	PBS (pH 7.4), 200 μM	[3][5]
Stability	Stable for 24h	Fetal Bovine Serum (FBS) and cell lysate	[3]

Applications

The unique characteristics of **diazaborine** chemistry have enabled its application in several key areas of biomedical research:

- **Pretargeted Imaging:** This approach involves a two-step labeling strategy. First, a biomolecule of interest (e.g., a cancer cell surface receptor) is targeted with a molecule bearing one of the reactive partners (e.g., an ortho-carbonyl phenylboronic acid). After clearance of the unbound targeting agent, a probe carrying the complementary reactive group (e.g., a sulfonyl hydrazide-fluorophore conjugate) is administered, leading to rapid labeling at the target site. This method enhances imaging contrast and reduces background signal. [3][4][5]
- **Peptide and Drug Delivery:** The stable linkage formed by the **diazaborine** conjugate can be used to attach therapeutic payloads, such as peptides or small molecule drugs, to targeting

moieties. This has been demonstrated for the intracellular delivery of apoptotic peptides to cancer cells.^{[3][5]}

Experimental Protocols

The following are generalized protocols for key experiments involving **diazaborine** bioorthogonal chemistry, based on the available literature. Researchers should refer to the specific publications for detailed experimental conditions and characterization data.

Protocol 1: General Procedure for Sulfonyl-Diazaborine Conjugation

This protocol describes the basic reaction between an ortho-carbonyl phenylboronic acid and a sulfonyl hydrazide.

Materials:

- ortho-carbonyl phenylboronic acid derivative (e.g., 2-formylphenylboronic acid, 2FPBA)
- Sulfonyl hydrazide derivative (e.g., p-toluenesulfonyl hydrazide, pTSHz)
- Phosphate-buffered saline (PBS), pH 7.4
- Organic solvent for stock solutions (e.g., DMSO)
- Reaction vials

Procedure:

- Prepare stock solutions of the ortho-carbonyl phenylboronic acid and sulfonyl hydrazide derivatives in a suitable organic solvent (e.g., 10 mM in DMSO).
- In a reaction vial, add the desired volume of PBS (pH 7.4).
- Add the ortho-carbonyl phenylboronic acid stock solution to the PBS to achieve the final desired concentration (e.g., 20-200 μ M).

- Initiate the reaction by adding the sulfonyl hydrazide stock solution to the reaction mixture to an equimolar concentration.
- Incubate the reaction at room temperature for a specified time (e.g., 1-24 hours). The reaction is typically rapid and can be monitored for completion.
- Analysis: The reaction progress and product formation can be monitored and confirmed by techniques such as:
 - ¹H-NMR: To confirm the structure of the **diazaborine** product.[\[3\]](#)
 - HPLC: To monitor the consumption of reactants and the formation of the product peak.[\[3\]](#)
 - LC-MS: To confirm the mass of the desired conjugate.

Protocol 2: Pretargeted Labeling of Live Cells

This protocol outlines a general workflow for the two-step labeling of live cells using **diazaborine** chemistry.

Materials:

- Cell line of interest
- Cell culture medium
- Targeting molecule conjugated to an ortho-carbonyl phenylboronic acid (e.g., an antibody-2FPBA conjugate)
- Labeling probe conjugated to a sulfonyl hydrazide (e.g., a fluorophore-SHz conjugate)
- PBS (pH 7.4)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Preparation: Culture the cells of interest to the desired confluency in appropriate cell culture medium.

- Targeting Step:
 - Incubate the cells with the targeting molecule-2FPBA conjugate in cell culture medium for a specific time (e.g., 1 hour) at 37°C to allow for binding to the cell surface.
 - Wash the cells thoroughly with PBS to remove any unbound targeting conjugate.
- Labeling Step:
 - Incubate the washed cells with the fluorophore-SHz labeling probe in cell culture medium for a shorter period (e.g., 15-30 minutes) at 37°C.
 - Wash the cells thoroughly with PBS to remove any unbound labeling probe.
- Analysis:
 - Analyze the labeled cells using a flow cytometer to quantify the fluorescence intensity or a fluorescence microscope to visualize the localization of the label on the cell surface.

Conclusion

DiazaBorine formation through the reaction of ortho-carbonyl phenylboronic acids and sulfonyl hydrazides represents a powerful and versatile tool in the field of bioorthogonal chemistry. Its rapid kinetics, high efficiency, and stability in biological systems make it highly suitable for a range of applications, including pretargeted imaging and the delivery of therapeutic agents.[3][4][5][6][7] The protocols and data presented here provide a foundation for researchers to explore and adapt this promising chemistry for their specific research needs.

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